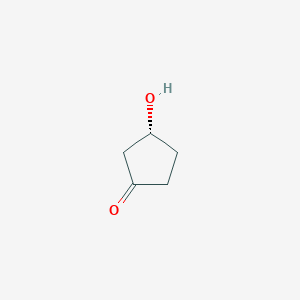

Cyclopentanone, 3-hydroxy-, (R)-

Description

Strategic Significance as a Chiral Synthon and Building Block

The strategic importance of (R)-3-hydroxycyclopentanone lies in its role as a chiral synthon and building block. A chiral synthon is a molecular fragment that contains a stereocenter and can be incorporated into a larger molecule, thereby transferring its chirality. (R)-3-hydroxycyclopentanone serves this purpose effectively, providing a pre-existing stereocenter that can guide the formation of subsequent stereocenters in a synthetic sequence.

The cyclopentane (B165970) ring is a common structural motif in a wide array of biologically active natural products and pharmaceutical agents. Consequently, chiral cyclopentanone (B42830) derivatives are essential precursors in the asymmetric synthesis of these target molecules. acs.org For instance, (1R,3R)-3-hydroxycyclopentanemethanol, a derivative of (R)-3-hydroxycyclopentanone, is a key intermediate in the synthesis of carbocyclic-ddA, a potent antiviral agent effective against the hepatitis B virus. nih.gov The cyclopentenone unit, which can be derived from hydroxycyclopentanones, is also a powerful synthon for creating various bioactive compounds due to the diverse chemical modifications available for the enone structural motif. acs.org

The utility of chiral cyclopentanones extends to their use in the synthesis of prostaglandins (B1171923), a class of hormone-like substances with diverse physiological effects. researchgate.net The precise stereochemistry of these molecules is critical for their biological activity, making enantiomerically pure building blocks like (R)-3-hydroxycyclopentanone indispensable. The development of synthetic routes to chiral cyclopentanones has been a significant focus of research, enabling the total synthesis of complex natural products like (+)-laurene. rsc.org

Evolution of Synthetic Methodologies for Enantioenriched Cyclopentanones

The demand for enantiomerically pure cyclopentanones has driven the evolution of various synthetic methodologies. These methods aim to produce a single enantiomer in high yield and purity, a process known as enantioselective synthesis. icjs.us

Historically, the separation of racemic mixtures—mixtures containing equal amounts of both enantiomers—was a common approach. However, this method is inherently inefficient as it discards at least half of the material. Modern synthetic chemistry has focused on developing asymmetric methods that directly produce the desired enantiomer. icjs.us

A significant advancement has been the development of chemoenzymatic synthesis . This approach combines the selectivity of enzymes with the practicality of chemical reactions. For example, the CrS enoate reductase from Thermus scotoductus SA-01 has been used for the efficient synthesis of (3R)-3-(hydroxymethyl)cyclopentanone. nih.gov This biocatalytic system, coupled with an enzymatic NADH regeneration system, allows for high conversion rates under mild conditions. nih.gov

Organocatalysis has also emerged as a powerful tool. This involves the use of small organic molecules to catalyze asymmetric transformations. For instance, a multicatalytic cascade reaction using a secondary amine and an N-heterocyclic carbene (NHC) has been developed to produce highly functionalized α-hydroxycyclopentanones with excellent enantioselectivities. nih.gov This one-pot process combines a Michael addition and an intramolecular crossed benzoin (B196080) reaction. nih.gov

Furthermore, transition-metal mediated catalysis has provided versatile and efficient routes to enantioenriched cyclopentanones. icjs.us For example, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals offers a pathway to cyclopentenones. organic-chemistry.org Another innovative approach involves the use of chiral-at-metal rhodium complexes in synergy with pyrrolidine (B122466) to catalyze a domino Michael/aldol (B89426) reaction, yielding tertiary α-hydroxylation-cyclopentanones with high enantiomeric excess. nih.gov

Visible light-catalyzed reactions represent a more recent and sustainable approach. Stereoselective visible light-catalyzed cyclization of bis(enones) has been developed for the synthesis of enantioenriched cyclopentane rings. researchgate.net These evolving methodologies highlight the continuous effort to develop more efficient, selective, and environmentally benign strategies for the synthesis of valuable chiral building blocks like (R)-3-hydroxycyclopentanone.

Table 1: Comparison of Modern Synthetic Methodologies for Enantioenriched Cyclopentanones

| Methodology | Catalyst/Reagent | Key Features | Product Type | Reference |

| Chemoenzymatic Synthesis | CrS enoate reductase, Formate dehydrogenase | High selectivity, mild reaction conditions, enzymatic cofactor regeneration. | (3R)-3-(hydroxymethyl)cyclopentanone | nih.gov |

| Multicatalytic Cascade | Secondary amine, N-heterocyclic carbene | One-pot reaction, forms multiple stereocenters, high enantioselectivity. | α-Hydroxycyclopentanones | nih.gov |

| Synergistic Catalysis | Chiral-at-metal Rhodium(III) complex, Pyrrolidine | Domino Michael/aldol reaction, high enantiomeric and diastereomeric excess. | Tertiary α-hydroxylation-cyclopentanones | nih.gov |

| Visible Light Catalysis | Eosin Y, Chiral auxiliary | Uses visible light, potential for continuous flow reactions. | Enantioenriched cyclopentanes | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(3R)-3-hydroxycyclopentan-1-one |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m1/s1 |

InChI Key |

GULNLSGTYCQLLM-SCSAIBSYSA-N |

Isomeric SMILES |

C1CC(=O)C[C@@H]1O |

Canonical SMILES |

C1CC(=O)CC1O |

Origin of Product |

United States |

Stereoselective Synthesis of R 3 Hydroxycyclopentanone

Asymmetric Chemical Synthetic Routes

The synthesis of the specific enantiomer (R)-3-hydroxycyclopentanone from achiral precursors necessitates the use of asymmetric catalysis. Key approaches involve the enantioselective reduction of a prochiral diketone, the use of organocatalysts, or the strategic desymmetrization of a meso compound.

Reduction-Based Methodologies

Reduction-based methods are centered on the mono-reduction of the prochiral starting material, 1,3-cyclopentanedione (B128120). acs.orgnih.gov In a typical hydrogenation process, 1,3-cyclopentanedione is first reduced to the racemic 3-hydroxycyclopentanone (B2513457) intermediate, which can then be further reduced to cyclopentane-1,3-diol. acs.orgnih.gov Achieving stereoselectivity requires the use of chiral catalysts or reagents that can differentiate between the two carbonyl groups of the starting diketone or the enantiotopic faces of one carbonyl group.

Metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful tools for the enantioselective reduction of ketones. For the synthesis of chiral 3-hydroxycyclopentanones, catalysts based on ruthenium, rhodium, and iridium have been investigated. arkat-usa.org Ruthenium complexes, in particular, have demonstrated high efficacy. arkat-usa.org

In studies on the asymmetric transfer hydrogenation of 1,3-cyclopentanedione, ruthenium catalysts paired with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have shown excellent results. arkat-usa.orgmdpi.com These catalysts, often referred to as Noyori-Ikariya catalysts, facilitate the transfer of hydrogen from a source like isopropanol (B130326) or a formic acid/triethylamine mixture to the ketone substrate. arkat-usa.orgchem-station.com The mechanism is understood to involve a metal-ligand bifunctional interaction where both the ruthenium metal center and the amine group of the ligand play active roles in the hydrogen transfer, leading to high stereoselectivity. chem-station.comwikipedia.org

Research has shown that for substrates like 2,2-dimethylcyclopentane-1,3-dione, a ruthenium TsDPEN complex provided superior yield and enantiomeric excess (ee) compared to analogous rhodium and iridium catalysts. arkat-usa.org While the rhodium catalyst resulted in low conversion and the iridium catalyst gave reduced enantioselectivity, the ruthenium system proved highly effective. arkat-usa.org

Table 1: Comparison of Metal Catalysts in the Asymmetric Transfer Hydrogenation of 2,2-dimethylcyclopentane-1,3-dione arkat-usa.org

| Catalyst Type | Hydrogen Donor | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ruthenium ((S,S)-TsDPEN) | Isopropanol | 97% | 91% |

| Ruthenium ((S,S)-TsDPEN) | Formic Acid | 93% | 90% |

| Rhodium ((S,S)-TsDPEN) | Isopropanol | 10% | 83% |

This table is based on data for the analogous substrate 2,2-dimethylcyclopentane-1,3-dione, as detailed in the cited research.

The asymmetric transfer hydrogenation using Noyori-Ikariya catalysts is a prime example of a chiral reagent-mediated reduction. The first successful application of this methodology to a non-substituted prochiral cyclic 1,3-diketone was reported for 1,3-cyclopentanedione itself. arkat-usa.org

In this specific synthesis, 1,3-cyclopentanedione was treated with a catalyst loading of 1 mol% of (S,S)-TsDPEN-Ru in isopropanol at room temperature. arkat-usa.org The reaction proceeded over three days to yield the corresponding (S)-3-hydroxycyclopentanone with high enantiopurity. arkat-usa.org This demonstrates that the Noyori reduction framework is highly effective for generating the desired chiral hydroxy ketone from the simple, symmetric diketone.

Table 2: Noyori-Type Asymmetric Transfer Hydrogenation of 1,3-Cyclopentanedione arkat-usa.org

| Catalyst | Catalyst Loading | Hydrogen Donor | Product | Yield | Enantiomeric Excess (ee) |

|---|

The cited study produced the (S)-enantiomer using the (S,S)-catalyst. The synthesis of the (R)-enantiomer would be achieved by using the corresponding (R,R)-catalyst.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for asymmetric synthesis. While methods like the Corey-Bakshi-Shibata (CBS) reduction are known to produce chiral hydroxy ketones from corresponding diketones with good enantioselectivity, other organocatalysts have shown limited success for this specific substrate. arkat-usa.org For instance, attempts to reduce 1,3-cyclopentanedione using baker's yeast, a common biocatalyst, resulted in no notable conversion. arkat-usa.org

More complex and highly successful organocatalytic routes have been developed for related structures. A synergetic approach using a chiral-at-metal rhodium complex combined with the organocatalyst pyrrolidine (B122466) has been established for the asymmetric domino Michael/aldol (B89426) reaction of 1,2-dicarbonyl compounds with α,β-unsaturated ketones. This method produces highly functionalized tertiary α-hydroxylation-cyclopentanones with three contiguous stereocenters in excellent yields (up to 97%) and high enantioselectivities (up to 94% ee). While not a direct synthesis of (R)-3-hydroxycyclopentanone, this demonstrates a powerful organocatalytic strategy for creating chiral cyclopentanone (B42830) frameworks.

Desymmetrization Strategies

Desymmetrization of a prochiral meso compound is an elegant strategy to install chirality. This approach involves selectively modifying one of two identical functional groups in a symmetric molecule.

The strategy of palladium-catalyzed oxidative desymmetrization typically involves the enantioselective removal of a protecting group or a hydrogen atom from a meso substrate to reveal a chiral product. In principle, a meso-1,3-cyclopentanediol derivative, such as a dibenzoate, could be a substrate for such a transformation. The palladium catalyst, coordinated to a chiral ligand, would selectively oxidize one of the two identical C-O bonds or adjacent C-H bonds, leading to the formation of the chiral (R)-3-hydroxycyclopentanone.

While palladium(II)-mediated oxidative cyclization of various precursors is a known method for assembling complex molecular scaffolds, its specific application for the oxidative desymmetrization of a cyclopentane (B165970) meso-dibenzoate to yield (R)-3-hydroxycyclopentanone is not widely documented in the researched literature. nih.gov The development of such a route would represent a novel application of this powerful synthetic strategy.

Reductive Desymmetrization of Prochiral Cyclic Diketones

The reductive desymmetrization of prochiral cyclic diketones represents a powerful strategy for the enantioselective synthesis of (R)-3-hydroxycyclopentanone. This approach involves the selective reduction of one of two enantiotopic carbonyl groups in a symmetrical diketone precursor, such as 1,3-cyclopentanedione. Biocatalytic methods, in particular, have demonstrated high efficiency and stereoselectivity in this transformation.

Ketoreductases (KREDs) are a class of enzymes that have been successfully employed for the desymmetrization of cyclic 1,3-diketones. These enzymes, often used as purified catalysts or within whole-cell systems, facilitate the production of optically active β-hydroxyketones. researchgate.net For instance, the use of recombinant ketoreductase KRED1-Pglu has been explored for the stereoselective reduction of prochiral cyclic 1,3-diketones. researchgate.net While much of the detailed research has focused on cyclohexanedione derivatives, the principles are applicable to cyclopentanediones. The success of these enzymatic reductions hinges on the specific substrate tolerance and stereopreference of the chosen carbonyl reductase. researchgate.net Screening of various carbonyl reductases is often necessary to identify an enzyme that catalyzes the desymmetrization of a specific 1,3-cyclopentanedione derivative to the desired (R)-3-hydroxycyclopentanone with high enantiomeric excess (ee) and diastereomeric ratio (dr). researchgate.net

Table 1: Biocatalytic Desymmetrization of Prochiral Cyclic Diketones

| Biocatalyst | Substrate | Product Configuration | Key Findings |

| KRED1-Pglu | Prochiral cyclic 1,3-diketones | Optically active β-hydroxyketones | Demonstrates the potential of recombinant ketoreductases for stereoselective reduction. researchgate.net |

| Carbonyl Reductases | 2-substituted 1,3-cyclohexanediones | (2R,3R) or (2S,3S) 3-hydroxycyclohexanones | Achieved excellent enantioselectivity (>99% ee) and diastereoselectivity (>99:1 dr). researchgate.net |

Cycloaddition and Rearrangement Strategies

Piancatelli Rearrangement for 4-Hydroxycyclopentenones

The Piancatelli rearrangement is a significant acid-catalyzed reaction that transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org This reaction, discovered in 1976, proceeds through a proposed 4-π electrocyclization mechanism, similar to the Nazarov cyclization. wikipedia.orgescholarship.org The starting 2-furylcarbinols are typically synthesized from furfural, a renewable resource derived from biomass. wikipedia.org The rearrangement itself is initiated by an acid-catalyzed hydrolysis, leading to a molecular rearrangement to form the final product. wikipedia.org

A key feature of the Piancatelli rearrangement is its high stereochemical control, yielding exclusively the trans isomer of the 4-hydroxycyclopentenone. nih.gov However, traditional methods often require stoichiometric amounts of acid and can result in low yields and the formation of polymeric byproducts. escholarship.org To address these limitations, catalytic versions of the rearrangement have been developed. For example, dysprosium(III) triflate has been shown to be an effective catalyst, affording a single trans-diastereomer from both aryl and alkyl substituted furylcarbinols. escholarship.org Microwave activation in the presence of DyCl₃ has also been employed to facilitate the rearrangement of non-symmetrical furan-2,5-dicarbinols, yielding highly functionalized cyclopentenones. rsc.org

The 4-hydroxycyclopentenone products of the Piancatelli rearrangement are valuable intermediates in the synthesis of various natural products and biologically active molecules, including prostaglandins (B1171923). wikipedia.orgnih.gov

Dichloroketene-Olefin Cycloaddition and Ring Expansion

The cycloaddition of dichloroketene (B1203229) to olefins is a well-established method for the synthesis of α,α-dichlorocyclobutanone derivatives. Dichloroketene, typically generated in situ, is a highly reactive ketene (B1206846) that readily undergoes [2+2] cycloaddition with a variety of olefins, including unactivated ones like cyclopentene. researchgate.net This reaction provides a direct route to cyclobutane (B1203170) structures that can be further elaborated.

Following the cycloaddition, a ring expansion of the resulting dichlorocyclobutanone can be employed to form a cyclopentanone ring system. While the direct application of this strategy for the synthesis of (R)-3-hydroxycyclopentanone is not extensively detailed in the provided context, the formation of cyclobutanone (B123998) intermediates is a recognized pathway in organic synthesis. These intermediates can undergo various transformations, including ring expansions, to access larger ring systems. For example, dicobaltoctacarbonyl-mediated tandem cycloaddition reactions involving epoxyalkynes, olefins, and carbon monoxide can lead to the formation of tricyclic cyclopentanone products. acs.org This highlights the potential for cycloaddition strategies to serve as a foundation for constructing the cyclopentanone core, which can then be functionalized to yield the desired hydroxycyclopentanone.

Biocatalytic and Chemoenzymatic Synthesis

Enzyme-Catalyzed Stereoselective Reductions

Enzyme-catalyzed stereoselective reductions offer a highly efficient and environmentally benign route to chiral alcohols, including (R)-3-hydroxycyclopentanone. Carbonyl reductases (CBRs) are a class of NADPH-dependent oxidoreductases that have been extensively studied and applied in the synthesis of optically active compounds. nih.govnih.gov

The yeast Sporobolomyces salmonicolor AKU4429 is a notable source of carbonyl reductases with synthetic utility. This organism produces multiple aldehyde reductases. One such enzyme, an NADPH-dependent aldehyde reductase, has been characterized and shown to reduce a variety of carbonyl compounds. nih.gov Another aldehyde reductase from this strain, ARII, has been cloned and expressed, and it catalyzes the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-hydroxy ester with high enantioselectivity. nih.gov While the specific reduction of 1,3-cyclopentanedione by this enzyme to produce (R)-3-hydroxycyclopentanone is not explicitly detailed, the demonstrated stereoselectivity of these enzymes with other prochiral ketones suggests their potential for this transformation. uky.edu The stereochemical outcome of such a reduction would depend on the specific enzyme's substrate specificity and facial selectivity.

Alcohol dehydrogenases (ADHs) from various microbial sources are also powerful biocatalysts for the stereoselective reduction of dicarbonyl compounds. mdpi.com For instance, an overexpressed ADH from Ralstonia sp. (E. coli/RasADH) has been identified as a highly active and stereoselective biocatalyst for the reduction of 1,4-diaryl-1,4-diones. mdpi.com The application of such enzymes to the desymmetrization of 1,3-cyclopentanedione could provide a direct and efficient route to enantiomerically pure (R)-3-hydroxycyclopentanone. The success of this approach relies on screening a library of ADHs to find one with the desired activity and stereoselectivity for the specific substrate. rsc.org

Table 2: Application of Carbonyl Reductases in Stereoselective Reductions

| Enzyme Source | Enzyme Type | Substrate Example | Product Example | Key Findings |

| Sporobolomyces salmonicolor AKU4429 | Aldehyde Reductase (ARII) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Demonstrates high stereoselectivity in the reduction of a prochiral ketone. nih.gov |

| Sporobolomyces salmonicolor AKU4429 | NADPH-dependent Aldehyde Reductase | D-glucuronate, D-glucose | Corresponding alcohols | Catalyzes the reduction of various carbonyl compounds. nih.gov |

| Ralstonia sp. | Alcohol Dehydrogenase (RasADH) | 1,4-Diphenylbutane-1,4-dione | (1S,4S)-1,4-Diphenylbutane-1,4-diol | High activity and stereoselectivity in the reduction of a prochiral diketone. mdpi.com |

Directed Evolution and Protein Engineering for Enhanced Enantioselectivity

The efficiency and selectivity of biocatalysts are not fixed; they can be significantly improved through laboratory techniques like directed evolution and protein engineering. These methods are pivotal for developing enzymes that can produce (R)-3-hydroxycyclopentanone with high purity.

Directed evolution mimics the process of natural selection in a laboratory setting to engineer enzymes with desired properties. The process begins by creating a large library of mutant genes of a chosen enzyme, for instance, an alcohol dehydrogenase. These mutations are introduced randomly through methods like error-prone PCR. The resulting enzyme variants are then expressed and screened for improved performance, such as enhanced enantioselectivity in the reduction of a precursor like 1,3-cyclopentanedione to (R)-3-hydroxycyclopentanone. The most successful variants are selected to parent the next generation of mutants, and the cycle is repeated until an enzyme with the desired level of performance is achieved. nih.gov

Protein engineering, a more rational approach, involves making specific, targeted changes to an enzyme's amino acid sequence. This requires a detailed understanding of the enzyme's three-dimensional structure and its active site. nih.gov By analyzing the interactions between the substrate and the enzyme, scientists can predict which mutations might improve binding affinity and the orientation of the substrate, thereby enhancing the stereoselectivity of the reaction. For example, modifying key residues in the binding pocket of a dehydrogenase could favor the production of the (R)-enantiomer over the (S)-enantiomer. This approach has been successfully used to improve the catalytic efficiency of enzymes like aldehyde dehydrogenase for the production of other valuable hydroxy acids. nih.gov

Whole-Cell Biotransformation using Marine-Derived Fungi

Marine environments represent a vast and largely untapped resource of microbial diversity, offering novel enzymes for biocatalysis. researchgate.net Whole-cell biotransformations using marine-derived fungi are an attractive method for synthesizing chiral compounds like (R)-3-hydroxycyclopentanone, as they eliminate the need for costly enzyme purification and provide a natural system for cofactor regeneration.

In this approach, a suitable marine fungus is identified through screening for its ability to asymmetrically reduce a prochiral precursor, such as 1,3-cyclopentanedione. The selected fungal strain is then cultivated in a liquid medium containing the precursor. The fungal cells' native enzymatic machinery, particularly ketoreductases, catalyzes the stereoselective reduction to produce (R)-3-hydroxycyclopentanone. Marine fungi from genera such as Aspergillus, Penicillium, and Cladosporium have demonstrated the ability to perform various biotransformations, including hydrolysis and hydroxylation of complex organic molecules. nih.gov This capability highlights their potential as effective biocatalysts for the enantioselective synthesis of chiral ketones.

Kinetic Resolution of Racemic 3-Hydroxycyclopentanone

Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.

Lipase-Mediated Transesterification and Hydrolysis (e.g., Pseudomonas cepacia lipase)

Lipases are highly effective biocatalysts for the kinetic resolution of racemic alcohols and their esters through transesterification and hydrolysis reactions. nih.govkyoto-u.ac.jp In the context of resolving racemic 3-hydroxycyclopentanone, a lipase (B570770) is used to selectively acylate one of the enantiomers.

The process typically involves incubating the racemic 3-hydroxycyclopentanone with a lipase and an acyl donor (e.g., vinyl acetate) in an organic solvent. Pseudomonas cepacia lipase (PCL), often immobilized on a support like diatomite to enhance stability and reusability, is a frequently chosen enzyme for this purpose. researchgate.netnih.govresearchgate.net The lipase will preferentially catalyze the transfer of the acetyl group to one enantiomer (e.g., the (S)-enantiomer), converting it into (S)-3-acetoxycyclopentanone. The (R)-3-hydroxycyclopentanone remains largely unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. researchgate.net The unreacted (R)-3-hydroxycyclopentanone can then be separated from the esterified (S)-enantiomer by standard chromatographic techniques. Studies on the closely related 3-hydroxycyclohexanone (B1200884) have shown that lipases like PCL can yield the acetylated (R)-acetate with high enantiomeric excess. researchgate.net

Table 1: Lipase Screening for Kinetic Resolution of 3-Hydroxycyclohexanone This interactive table summarizes findings from lipase-catalyzed transesterification of a related cyclic β-hydroxy ketone, demonstrating the variable efficacy of different lipases.

| Lipase | Yield of (R)-3-oxocyclohexyl acetate | Enantiomeric Excess (ee) | E-value |

| PFL (Pseudomonas fluorescens lipase) | 57% | 52% | - |

| PCL (Pseudomonas cepacia lipase) | 39% | 75% | - |

| PPL-II (Porcine pancreatic lipase) | 25% | 91% | 32 |

| (Data adapted from a study on 3-hydroxycyclohexanone, which serves as a model for the resolution of 3-hydroxycyclopentanone) researchgate.net |

Whole-Cell Biotransformations Using Marine Microorganisms (e.g., Serratia sp.)

Similar to the use of marine fungi in asymmetric synthesis, whole cells of marine microorganisms can be employed for the kinetic resolution of racemic 3-hydroxycyclopentanone. This method leverages the native enzymatic activity of the microorganism, avoiding the need for enzyme isolation. Marine bacteria, adapted to unique and often extreme environments, can be a source of robust and highly selective enzymes.

For example, a marine bacterium from the genus Serratia could be used. Serratia marcescens is known to produce lipases capable of performing enantioselective hydrolysis, a key reaction in the synthesis of other chiral pharmaceutical intermediates. researchgate.net In a potential whole-cell process, the racemic 3-hydroxycyclopentanone would be added to a culture of the marine microorganism. The organism's enzymes would then selectively process one of the enantiomers, either through acylation or another transformation, allowing for the separation of the desired (R)-enantiomer. This approach benefits from the mild reaction conditions and the potential for discovering novel enzymatic activities. researchgate.net

Integrated Chemoenzymatic Pathways

Chemoenzymatic synthesis combines the advantages of both traditional chemical reactions and biocatalysis to create efficient and sustainable synthetic routes. nih.govillinois.edu This integrated approach is particularly valuable for producing complex chiral molecules like (R)-3-hydroxycyclopentanone, where the introduction of a specific stereocenter is a critical step. nih.govresearchgate.net

A typical chemoenzymatic pathway for (R)-3-hydroxycyclopentanone might begin with a chemical synthesis to construct a suitable prochiral or racemic precursor. For instance, cyclopentenone can be synthesized chemically and then subjected to an enzymatic reduction. A biocatalyst, such as a specifically engineered ketoreductase or a whole-cell system, is used to perform the key stereoselective transformation. For example, the CrS enoate reductase from Thermus scotoductus has been used to efficiently catalyze the asymmetric reduction of a related substrate, (S)-4-(hydroxymethyl)cyclopent-2-enone, to form (3R)-3-(hydroxymethyl)cyclopentanone with complete conversion. nih.gov This enzymatic step precisely sets the required (R)-stereochemistry at the C3 position. Following the enzymatic step, further chemical modifications, such as deprotection or functional group interconversion, can be carried out to yield the final target molecule. This combination of chemical and enzymatic steps allows for a highly convergent and efficient synthesis that would be difficult to achieve using either methodology alone. researchgate.net

Precursors and Key Intermediates in (R)-3-Hydroxycyclopentanone Synthesis

Common Precursors:

1,3-Cyclopentanedione: A common prochiral starting material for asymmetric reduction using biocatalysts.

Cyclopentenone: Used as a precursor for conjugate addition reactions or for reduction to allylic alcohols, which can then be converted to the target molecule.

Racemic 3-Hydroxycyclopentanone: The direct substrate for kinetic resolution methods. researchgate.net

meso-Diols: Compounds like meso-cyclopent-2-en-1,4-diacetate can be desymmetrized using lipase-catalyzed hydrolysis to generate chiral hydroxy-acetates, which are valuable intermediates. researchgate.net

Key Intermediates:

(S)-3-Acetoxycyclopentanone: The esterified product formed during the lipase-mediated kinetic resolution of the racemate, allowing for the separation of the desired (R)-alcohol. researchgate.net

(S)-4-(Hydroxymethyl)cyclopent-2-enone: An intermediate that can be enzymatically reduced to a chiral hydroxymethyl cyclopentanone, a close analog and precursor to related chiral cyclopentane structures. nih.govresearchgate.net

Protected Hydroxycyclopentanones: Intermediates where the hydroxyl or ketone group is temporarily protected (e.g., as a silyl (B83357) ether) to allow for selective reactions at other parts of the molecule.

Stereochemical Characterization and Mechanistic Insights

Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination

Establishing the enantiomeric purity and confirming the absolute configuration of 3-hydroxycyclopentanone (B2513457) are critical steps following its synthesis. This is achieved through several complementary analytical methods.

High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a sample. mdpi.com The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. mdpi.com The differing stability of these complexes leads to different retention times, allowing for their separation. mdpi.com

For compounds like 3-hydroxycyclopentanone, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are commonly employed. mdpi.comresearchgate.netresearchgate.net The separation is highly dependent on the mobile phase composition, which typically consists of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol), as well as the column temperature. researchgate.netpensoft.netscispace.com Method development involves optimizing these parameters to achieve baseline separation with good resolution between the enantiomeric peaks. researchgate.netpensoft.net The relative peak areas in the resulting chromatogram correspond directly to the ratio of the enantiomers in the mixture. libretexts.org

Table 1: Representative Chiral HPLC Conditions for Analysis of Chiral Cyclic Ketones and Alcohols

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak IC, Chiralcel OD-H) | Provides a chiral environment for enantioseparation. | researchgate.netscispace.com |

| Mobile Phase | n-Hexane/Ethanol or n-Hexane/Ethanol/2-Propanol mixtures | Elutes the compounds; the ratio is optimized for resolution. | researchgate.netscispace.com |

| Flow Rate | Typically 1.0 mL/min | Controls the speed of elution and can affect peak shape. | researchgate.net |

| Detection | UV Detector (e.g., at 230 nm) | Monitors the elution of the enantiomers. | scispace.com |

| Column Temp. | Controlled, e.g., 30°C or 40°C | Affects retention times and resolution. | researchgate.netnih.gov |

Spectroscopic methods provide further confirmation of stereochemistry.

Polarimetry measures the rotation of plane-polarized light by a chiral compound. The specific rotation value is a characteristic physical property. nih.gov While a non-zero optical rotation confirms the presence of a chiral substance in non-racemic form, determining the absolute configuration requires comparison with a literature value for the known, pure enantiomer. stackexchange.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in a standard achiral solvent shows identical spectra for both enantiomers. However, enantiomeric purity can be determined by using a chiral solvent or a chiral shift reagent. libretexts.orgstackexchange.com These agents form diastereomeric complexes with the enantiomers, resulting in non-identical chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. libretexts.org For absolute configuration determination, more advanced techniques such as Vibrational Circular Dichroism (VCD) can be used. This method involves comparing the experimental VCD spectrum with a spectrum predicted by Density Functional Theory (DFT) calculations for a known configuration. stackexchange.com

Derivatization is a chemical strategy used to improve analytical capabilities. spectroscopyonline.com In the context of stereochemical analysis, enantiomers are reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have distinct physical properties and can be separated and quantified using standard, non-chiral analytical techniques like gas chromatography or HPLC. libretexts.org

This approach is also valuable for mass spectrometry (MS). For ketones like 3-hydroxycyclopentanone, derivatizing agents such as Girard's reagents can be used. These reagents react with the carbonyl group to form derivatives that have enhanced ionization efficiency in electrospray ionization (ESI)-MS, leading to better detection sensitivity. spectroscopyonline.comnih.gov Specifically for 3-hydroxycyclopentanone, derivatization into (R)-3-(benzyloxy)cyclopentanone has been used to determine its absolute stereochemistry. researchgate.net Similarly, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) converts ketones into their corresponding hydrazones, which can be analyzed with high sensitivity by LC-MS. slu.se This derivatization can produce cis/trans isomers, which may appear as multiple peaks in the chromatogram. slu.se

Table 2: Summary of Spectroscopic and Derivatization Techniques for Stereochemical Analysis

| Technique | Principle | Application | Citation |

|---|---|---|---|

| Polarimetry | Measures rotation of plane-polarized light. | Confirms optical activity; compared to literature for absolute configuration. | nih.govstackexchange.com |

| NMR with Chiral Additives | Forms diastereomeric complexes, inducing non-equivalent chemical shifts. | Determines enantiomeric purity. | libretexts.orgstackexchange.com |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized IR light. | Determines absolute configuration by comparison with computational spectra. | stackexchange.com |

| Derivatization | Converts enantiomers into separable diastereomers or enhances analytical signal. | Facilitates separation by GC/HPLC and enhances MS detection. | libretexts.orgspectroscopyonline.com |

Mechanistic Understanding of Stereocontrol in Asymmetric Reactions

Achieving a high yield of the (R)-enantiomer over the (S)-enantiomer depends on effective stereocontrol during the chemical reaction. In asymmetric catalysis, a small amount of a chiral catalyst creates a chiral environment that directs the reaction pathway. researchgate.net This is accomplished by forming diastereomeric transition states with the substrate. Because these transition states have different energies, one is favored, leading to the preferential formation of one enantiomer. researchgate.net

The synthesis of hydroxylated cyclopentanones can be achieved through catalytic asymmetric reactions, such as the domino Michael/aldol (B89426) reaction. nih.gov In these reactions, chiral-at-metal complexes, for instance, those involving rhodium(III), can act as chiral Lewis acids to effectively control the stereochemical outcome. nih.govresearchgate.net The structure of the ligand bound to the metal, the solvent, and the reaction temperature are crucial factors that can be manipulated to optimize the enantioselectivity. researchgate.net The concept of "dual stereocontrol" is an advanced strategy where, by modifying reaction conditions or non-chiral components of the catalyst system, a single chiral source can be used to produce either enantiomer of the product. researchgate.net This eliminates the need to synthesize the often expensive or inaccessible enantiomer of the catalyst. researchgate.net

Computational Studies for Reaction Pathway Elucidation and Enzyme-Substrate Interactions

Computational chemistry provides powerful tools for understanding and predicting stereoselectivity. Molecular modeling techniques, such as molecular docking and quantum mechanics (QM), are used to investigate the interactions between a substrate and a catalyst, whether it is a metal complex or an enzyme. nih.gov

These studies can elucidate the entire reaction pathway by calculating the energies of intermediates and, most importantly, the transition states leading to the (R) and (S) products. By identifying the lowest energy pathway, researchers can predict which enantiomer will be the major product. researchgate.net For instance, DFT calculations are used to predict VCD spectra for assigning absolute configuration. stackexchange.com

In biocatalysis, computational models help to visualize how a substrate fits into the active site of an enzyme, such as a lipase (B570770) or a reductase. These models can reveal key interactions, like hydrogen bonds or steric hindrance, that are responsible for holding the substrate in a specific orientation for the reaction to occur on one face of the molecule, thus ensuring high stereoselectivity. nih.gov These enzyme-substrate dynamic networks are intricate, and understanding them is crucial for designing more efficient and selective biocatalysts for the synthesis of chiral molecules like (R)-3-hydroxycyclopentanone. nih.gov

Chemical Transformations and Derivatizations of R 3 Hydroxycyclopentanone

Functionalization and Modification of the Hydroxyl and Ketone Moieties

The hydroxyl and ketone groups of (R)-3-hydroxycyclopentanone are the primary sites for chemical modification, enabling the introduction of various functional groups and the construction of more complex molecular architectures. These transformations can be achieved with high chemoselectivity due to the distinct reactivity of the alcohol and carbonyl functionalities.

The hydroxyl group can be readily converted into a range of other functional groups. Standard reactions such as esterification or etherification can be employed to protect the hydroxyl group or to introduce a desired substituent. For instance, the hydroxyl moiety can be transformed into a good leaving group, such as a tosylate, which facilitates subsequent nucleophilic substitution reactions. nih.gov Furthermore, oxidation of the secondary alcohol to a ketone would yield 1,3-cyclopentanedione (B128120), a useful precursor for various compounds, though its synthesis can be challenging. google.com Conversely, the ketone can be selectively reduced to a diol, with the stereochemical outcome depending on the choice of reducing agent and reaction conditions.

The ketone functionality also offers numerous possibilities for derivatization. It can undergo nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium compounds, to introduce new carbon-carbon bonds at the C1 position. Wittig-type reactions allow for the conversion of the carbonyl group into an alkene. The ketone can also be protected as a ketal, for example, by reaction with ethylene (B1197577) glycol, to allow for selective reactions at the hydroxyl group.

Recent research has focused on developing catalytic methods for the selective functionalization of such bifunctional molecules. For example, rhodium-catalyzed O-H insertion reactions with diazoesters can be used to introduce functionalized tags onto the hydroxyl group. nih.gov This method has been applied to complex natural products, demonstrating its high selectivity for the hydroxyl moiety. nih.gov

Below is a table summarizing common transformations of the hydroxyl and ketone groups of (R)-3-hydroxycyclopentanone:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Hydroxyl | Oxidation | PCC, Swern, DMP | 1,3-Diketone |

| Hydroxyl | Etherification | NaH, Alkyl halide | Ether |

| Hydroxyl | Esterification | Acyl chloride, Pyridine | Ester |

| Hydroxyl | Conversion to Leaving Group | TsCl, Pyridine | Tosylate |

| Ketone | Reduction | NaBH4, LiAlH4 | 1,3-Diol |

| Ketone | Grignard Reaction | RMgX | Tertiary Alcohol |

| Ketone | Wittig Reaction | Ph3P=CHR | Alkene |

| Ketone | Ketalization | Ethylene glycol, Acid catalyst | Ketal |

Cyclopentanone (B42830) Ring Transformations and Expansions

The cyclopentanone ring of (R)-3-hydroxycyclopentanone can be modified through various ring transformation and expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic systems. These reactions are often driven by the desire to access six-membered rings, which are prevalent in many natural products and pharmacologically active compounds. chemistrysteps.com

One common strategy for ring expansion involves the homologation of the cyclopentanone with diazomethane (B1218177) or its derivatives, such as trimethylsilyldiazomethane. organic-chemistry.org This reaction can be catalyzed by Lewis acids like scandium(III) triflate, leading to the formation of cyclohexanones. organic-chemistry.orgorganic-chemistry.org The regioselectivity of the methylene (B1212753) insertion can often be controlled by the choice of catalyst. organic-chemistry.org

Another approach to ring expansion involves the rearrangement of a carbocation intermediate generated adjacent to the ring. For example, the treatment of a derivative where the hydroxyl group has been converted to a good leaving group can induce a ring-expanding rearrangement to form a cyclohexanone. chemistrysteps.com The driving force for this type of reaction is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com

Palladium-catalyzed reactions have also been employed for ring expansion. For instance, vinylcyclobutanols can undergo a smooth ring expansion to α-vinylcyclopentanones in the presence of a palladium(0) catalyst. ugent.be While this specific example involves a four-membered ring, analogous strategies could potentially be adapted for the expansion of functionalized cyclopentanones.

Furthermore, ring-opening and subsequent recyclization strategies can be used to transform the cyclopentane (B165970) core. For example, Baeyer-Villiger oxidation of the ketone would lead to a lactone, which can then be further manipulated.

The following table provides examples of ring expansion reactions applicable to cyclopentanone systems:

| Starting Material Type | Reagents/Catalyst | Product Type | Reference |

| Arylcyclobutanone | Trimethylsilyldiazomethane, Sc(OTf)3 | Cyclopentanone | organic-chemistry.orgorganic-chemistry.org |

| Alkyl Halide with Cyclobutane (B1203170) Ring | Water (hydrolysis) | Cyclopentane derivative | chemistrysteps.com |

| Vinylcyclobutanol | Pd(0) catalyst | α-Vinylcyclopentanone | ugent.be |

| 3-Hydroxyoxindole | Palladium catalyst | 4-Quinolone | nih.gov |

Regio- and Stereoselective Introduction of Additional Substituents

The introduction of new substituents onto the cyclopentanone ring of (R)-3-hydroxycyclopentanone with high regio- and stereocontrol is crucial for the synthesis of highly functionalized and complex target molecules. oregonstate.edu The existing stereocenter and functional groups can be used to direct the stereochemical outcome of subsequent reactions.

One of the most common strategies for introducing substituents is through the formation of an enolate from the ketone. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). The resulting enolate can then be reacted with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce a new substituent at the C2 or C5 position. The stereoselectivity of this alkylation can often be influenced by the existing hydroxyl group, either through chelation control or by steric hindrance.

Conjugate addition reactions to α,β-unsaturated cyclopentenones, which can be prepared from (R)-3-hydroxycyclopentanone, are another powerful method for introducing substituents at the C4 or C5 position. Copper-catalyzed asymmetric conjugate additions are particularly noteworthy for their ability to generate new stereocenters with high enantiomeric and diastereomeric purity. organic-chemistry.org

Furthermore, directed reactions that utilize the hydroxyl group to control the regioselectivity and stereoselectivity are of great importance. For example, hydroxyl-directed reductions of a ketone can set the stereochemistry of a newly formed alcohol. oregonstate.edu Similarly, directed hydrogenations or epoxidations of an adjacent double bond can be controlled by the stereochemistry of the hydroxyl group.

Enzymatic reactions are also increasingly being used for the regio- and stereoselective functionalization of cyclic ketones and alcohols. mdpi.comnih.gov Biocatalytic cascades have been developed for reactions such as hydroxyazidation of alkenes, demonstrating excellent control over both regioselectivity and stereoselectivity. nih.gov

The table below highlights methods for the regio- and stereoselective introduction of substituents:

| Reaction Type | Reagents/Method | Position of Substitution | Key Feature |

| Enolate Alkylation | LDA, Alkyl Halide | C2 or C5 | Kinetic or thermodynamic control |

| Aldol Reaction | Base, Aldehyde | C2 or C5 | Formation of β-hydroxy ketone |

| Asymmetric Conjugate Addition | Cu catalyst, Organometallic reagent | C4 or C5 (on α,β-unsaturated derivative) | High enantioselectivity |

| Directed Reduction | Zinc borohydride | C1 (on a diketone precursor) | Hydroxyl-directed stereocontrol |

| Biocatalytic Hydroxyazidation | Enzymes (e.g., SMO, HHDH) | Varies | High regio- and stereoselectivity |

Advanced Applications in Complex Molecular Synthesis

Total Synthesis of Biologically Active Natural Products

The enantiomerically pure nature of (R)-3-hydroxycyclopentanone makes it a valuable chiron for the asymmetric synthesis of various natural products. Its cyclopentane (B165970) ring provides a foundational scaffold that can be strategically elaborated to achieve the desired target molecule with high stereocontrol.

Role in Prostaglandin (B15479496) Analogue Synthesis

(R)-3-hydroxycyclopentanone is a key precursor in the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse physiological effects. nih.gov The cyclopentane core of the molecule directly corresponds to the five-membered ring structure that is characteristic of prostaglandins. Synthetic strategies often involve the conjugate addition of organocuprates to derivatives of (R)-3-hydroxycyclopentanone, such as 2-cyclopentenones, to introduce the alpha- and omega-side chains of the prostaglandin framework. This approach allows for the stereocontrolled construction of the prostaglandin skeleton, leading to the synthesis of various analogues with potential therapeutic applications. nih.gov

Construction of Terpenoids

The versatility of (R)-3-hydroxycyclopentanone extends to the synthesis of complex terpenoids, a large and diverse class of naturally occurring organic compounds.

Hepialone

While specific details on the direct use of (R)-3-hydroxycyclopentanone in the total synthesis of Hepialone were not prominently found in the provided search results, the synthesis of structurally related cyclopentanoid natural products often employs chiral cyclopentane building blocks. The core structure of Hepialone, featuring a functionalized cyclopentane ring, suggests that a chiral precursor like (R)-3-hydroxycyclopentanone could serve as a logical starting material for its stereoselective synthesis.

Ingenol

Merrilactone A

Merrilactone A, a neurotrophic sesquiterpenoid, possesses a unique and highly oxygenated cage-like structure. nih.gov Several total syntheses of merrilactone A have been reported, and some of these strategies utilize cyclopentane-based starting materials to construct the core bicyclo[3.3.0]octane system. nih.govorganic-chemistry.orgnih.gov The synthesis often involves intricate radical cyclizations and oxidative rearrangements to forge the complex polycyclic framework. The stereochemistry of the initial cyclopentane unit is paramount for controlling the relative and absolute stereochemistry of the multiple chiral centers present in merrilactone A.

Picrotoxane-type Sesquiterpenoids

Picrotoxane sesquiterpenoids are characterized by a highly oxidized and sterically congested polycyclic skeleton. rsc.org The synthesis of these complex natural products represents a significant challenge in organic chemistry. Strategies for their construction often rely on the use of chiral building blocks to establish the initial stereocenters, which then guide the stereochemical course of subsequent reactions. A functionalized cyclopentane derivative, conceptually similar to (R)-3-hydroxycyclopentanone, can serve as a key starting material for assembling the intricate framework of picrotoxane-type sesquiterpenoids.

Integration into Alkaloid and Other Heterocyclic Scaffold Syntheses

The utility of (R)-3-hydroxycyclopentanone is not limited to carbocyclic natural products. Its functional groups allow for its incorporation into the synthesis of alkaloids and other heterocyclic scaffolds. nih.gov The ketone and hydroxyl moieties can be readily transformed into nitrogen-containing functionalities, enabling the construction of various heterocyclic rings. For instance, reductive amination of the ketone followed by cyclization reactions can lead to the formation of piperidines and other nitrogenous heterocycles that form the core of many alkaloids. Additionally, the cyclopentane ring can be cleaved and rearranged to generate linear precursors for the synthesis of more complex heterocyclic systems. nih.gov

Elaboration into Chiral Vitamin D Metabolites and Derivatives

(R)-3-hydroxycyclopentanone serves as a valuable chiral synthon in the synthesis of the A-ring of vitamin D metabolites and their derivatives. nih.gov The stereocenter at the 3-position of the cyclopentanone (B42830) is analogous to the C1 hydroxyl group in the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3. nih.gov Synthetic routes often involve the elaboration of (R)-3-hydroxycyclopentanone into a more functionalized A-ring precursor, which is then coupled with a CD-ring fragment to construct the complete vitamin D skeleton. This approach allows for the preparation of various vitamin D analogues with modified A-rings, which are useful for studying structure-activity relationships and developing new therapeutic agents. nih.gov

| Application | Natural Product/Derivative | Key Synthetic Strategy |

| Prostaglandin Analogue Synthesis | Prostaglandins | Conjugate addition to cyclopentenone derivatives |

| Terpenoid Construction | Ingenol | Ring-closing metathesis, intramolecular cycloadditions |

| Terpenoid Construction | Merrilactone A | Radical cyclizations, oxidative rearrangements |

| Alkaloid and Heterocyclic Synthesis | Various Alkaloids | Reductive amination, cyclization reactions |

| Vitamin D Metabolite Synthesis | Vitamin D Analogues | Elaboration into A-ring precursors, coupling with CD-ring fragments |

Synthetic Pathways to Pharmaceutical Intermediates and Lead Compounds

The versatility of (R)-3-hydroxycyclopentanone also extends to the synthesis of key intermediates for pharmaceutical drug discovery and development.

Examples in CCR-5 Receptor Antagonist Precursor Synthesis

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making it an important target for the development of antiviral drugs. nih.govnih.gov Small-molecule CCR5 antagonists can block this interaction and prevent viral infection. (R)-3-hydroxycyclopentanone can be utilized as a chiral starting material for the synthesis of precursors to certain CCR5 receptor antagonists. The cyclopentane ring can serve as a scaffold to which other necessary pharmacophoric elements are attached. For example, the hydroxyl and ketone functionalities can be used as handles to introduce side chains and heterocyclic moieties that are essential for binding to the CCR5 receptor. The defined stereochemistry of (R)-3-hydroxycyclopentanone is critical for ensuring the correct spatial arrangement of these groups, which is often a key determinant of antagonist potency and selectivity.

| Drug Target | Precursor for | Relevance |

| CCR-5 Receptor | CCR-5 Receptor Antagonists | The cyclopentane scaffold and its stereochemistry are crucial for the synthesis of molecules that can block HIV entry into host cells. |

Development of Analogue Structures for Bioactivity Studies (e.g., Anti-Melanogenesis, Anti-Wrinkle Agents)

The cyclopentanone core is a key structural motif in the development of novel compounds for cosmetological and therapeutic applications. Researchers have successfully synthesized and evaluated derivatives that exhibit significant biological activities, including anti-melanogenesis and anti-wrinkle properties.

A notable example is the development of (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone, a compound synthesized from cyclopentanone and 3-hydroxy-4-methoxybenzaldehyde. nih.gov This analogue has demonstrated potent anti-melanogenesis and anti-wrinkle effects. nih.gov Melanogenesis, the process of melanin (B1238610) production, is a key target for skin whitening agents, and its inhibition can address issues of hyperpigmentation. nih.gov The primary enzyme in this pathway, tyrosinase, is a major focus for the development of such agents. nih.gov

Furthermore, skin aging, particularly photoaging caused by UV radiation, is characterized by the breakdown of the extracellular matrix, leading to wrinkles. nih.gov This process involves enzymes known as matrix metalloproteinases (MMPs). nih.gov The cyclopentanone-based analogue has been shown to inhibit the expression of several MMPs in fibroblast cells, suggesting its potential as an anti-wrinkle agent. nih.gov These findings underscore the utility of the cyclopentanone framework as a scaffold for designing new bioactive molecules with applications in dermatology and cosmetics. nih.govnih.gov

Below is a table summarizing the findings for a bioactive cyclopentanone analogue.

Table 1: Bioactivity of a Cyclopentanone Analogue| Compound | Target Bioactivity | Mechanism of Action | Cell Lines Used | Key Findings |

|---|---|---|---|---|

| (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene) cyclopentanone (BHCP) | Anti-melanogenesis | Inhibition of tyrosinase activity and melanin synthesis. | B16F10 Melanoma | Demonstrated potential as a therapeutic agent for hyperpigmentation-related diseases. nih.gov |

| (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene) cyclopentanone (BHCP) | Anti-wrinkle | Inhibition of UV-induced expression of matrix metalloproteinases (MMP-1, MMP-9, etc.). | Hs27 Fibroblasts | Showed promise as a candidate for addressing skin wrinkling. nih.gov |

Strategic Utilization as a Privileged Chiral Building Block

In asymmetric synthesis, (R)-3-hydroxycyclopentanone is considered a "privileged" chiral building block. nih.govnih.gov This designation stems from its readily available, enantiomerically pure form and the strategic placement of its functional groups, which allows for predictable and controlled elaboration into a wide array of more complex chiral molecules. researchgate.netresearchgate.net Its rigid cyclic structure provides a defined stereochemical platform, influencing the stereochemical outcome of subsequent reactions and enabling the synthesis of specific stereoisomers of target molecules.

The construction of polycyclic and bridged ring systems is a significant challenge in organic synthesis, yet these motifs are common in biologically active natural products. nih.govresearchgate.net (R)-3-hydroxycyclopentanone serves as a valuable starting point for synthesizing these intricate architectures.

Methodologies have been developed for the construction of complex tricyclic frameworks from precursors that can be derived from cyclopentanone-type structures. nih.gov For instance, polycyclization reactions, sometimes promoted by Lewis acids like boron tribromide, can initiate a cascade of bond-forming events to assemble multiple rings in a single step with high stereocontrol. nih.gov The functional groups on the initial cyclopentanone ring can be used to introduce the necessary handles for these cyclization cascades.

Furthermore, rhodium-catalyzed intramolecular cycloadditions represent a powerful strategy for creating bridged polycyclic systems. nih.gov These reactions can form challenging medium-sized rings with high diastereoselectivity. nih.gov The cyclopentanone moiety can be incorporated into the precursor for such cycloadditions, with its stereocenter directing the facial selectivity of the ring formation, thus ensuring the desired stereochemistry in the final bridged product. The synthesis of various bicyclo[m.n.1] systems, which are present in numerous natural products, can be achieved through such advanced cycloaddition strategies. researchgate.netgla.ac.uk

The table below highlights synthetic strategies for complex ring systems that can originate from cyclopentanone-based precursors.

Table 2: Synthesis of Polycyclic and Bridged Systems| Synthetic Strategy | Key Features | Resulting System | Potential Precursor Type |

|---|---|---|---|

| Lewis Acid-Promoted Polycyclization | Cascade reaction, high stereocontrol. | Complex tricyclic frameworks. | Substituted ketoesters. nih.gov |

| Rhodium-Catalyzed Intramolecular (3+2) Cycloaddition | Chemo-, regio-, and diastereoselective. | Bridged medium-sized ring systems (e.g., bicyclo[5.2.1]). | Alkene- and triazole-functionalized substrates. nih.gov |

| Radical Annulation Cyclization | Sequential formation of multiple C-C bonds. | N-containing polycyclic skeletons. | 1,7-dienes with aldehydes. rsc.org |

| Ring-Opening Transformations | Acid-catalyzed deprotection and heterocyclization. | Polycyclic pyridones. | 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netCurrent time information in Bangalore, IN.oxazine-1,8-diones. mdpi.com |

While (R)-3-hydroxycyclopentanone is a specific enantiomer, synthetic strategies often require access to its opposite enantiomer, (S)-3-hydroxycyclopentanone, or other diastereomers. nih.gov Stereodivergent synthesis allows for the creation of multiple stereoisomers from a single chiral starting material or a common precursor.

One powerful method for accessing both enantiomers of 3-hydroxycyclopentanone (B2513457) is through the kinetic resolution of the racemic mixture. researchgate.net This technique often employs enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For example, lipase-catalyzed transesterification can selectively acylate the (R)-enantiomer, allowing for the separation of the resulting ester from the unreacted (S)-enantiomer. researchgate.net This provides a practical route to both (R)- and (S)-3-hydroxycyclopentanone in enantiomerically enriched forms. researchgate.netresearchgate.net

Furthermore, stereodivergent strategies can be applied to derivatives of (R)-3-hydroxycyclopentanone to generate a range of stereoisomeric products. By carefully choosing reagents and reaction conditions, chemists can control the formation of new stereocenters relative to the existing one on the cyclopentanone ring. This control is crucial for building libraries of related compounds with different stereochemistries for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Future Perspectives in R 3 Hydroxycyclopentanone Research

Advancements in Sustainable and Green Synthetic Methodologies

The future of chemical synthesis lies in the adoption of green and sustainable practices, and the production of (R)-3-hydroxycyclopentanone is no exception. researchgate.netresearchgate.net Key goals include minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. researchgate.net

A significant area of development is the use of biocatalysis. Enzymes and whole-cell systems offer highly selective and environmentally benign routes to chiral molecules. nih.govacs.org For instance, the chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, a derivative of (R)-3-hydroxycyclopentanone, utilizes an enoate reductase from Thermus scotoductus SA-01. nih.gov This method highlights the potential of biocatalysts to achieve high conversion rates under mild conditions. nih.gov The development of robust and recyclable biocatalysts, such as immobilized enzymes, further enhances the economic viability and sustainability of these processes. nih.gov

Another promising green methodology is the use of alternative and safer reaction media. Supercritical fluids, such as carbon dioxide, and aqueous systems are being explored to replace traditional volatile organic solvents. mdpi.com Additionally, energy-efficient techniques like microwave and ultrasound irradiation are being investigated to shorten reaction times and reduce energy consumption. ijrar.org The synthesis of valuable fatty acids from cellulose-derived levoglucosenone (B1675106) exemplifies a green approach that minimizes the use of toxic reagents and restrictive conditions. frontiersin.org

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Catalysts | Often relies on heavy metals, stoichiometric reagents. | Utilizes biocatalysts (enzymes, whole cells), organocatalysts, and recyclable metal catalysts. acs.orgijrar.org |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs water, supercritical fluids, or solvent-free conditions. mdpi.comijrar.org |

| Energy | Often requires high temperatures and pressures. | Utilizes milder reaction conditions, microwave, or ultrasound irradiation. ijrar.org |

| Waste | Generates significant amounts of hazardous waste. | Focuses on atom economy and waste minimization. researchgate.net |

| Feedstocks | Primarily based on petrochemicals. | Explores the use of renewable resources like biomass. ijrar.org |

Development of Novel Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern organic synthesis. For the production of (R)-3-hydroxycyclopentanone and its derivatives, research is focused on creating highly selective and active catalysts.

Asymmetric catalysis, which uses chiral catalysts to create a desired stereoisomer, is a particularly active area of research. nih.gov This includes the use of chiral metal complexes and organocatalysts. For example, cinchona alkaloid-derived bifunctional amine-thiourea catalysts have been used in the asymmetric Diels-Alder reaction of 3-hydroxy-2-pyrones with cyclopentene-1,3-diones to produce multifunctional bridged tricyclic lactones with high stereoselectivity. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the asymmetric desymmetrization of cyclopentenediones. researchgate.net

Furthermore, the development of novel catalyst systems extends to the use of earth-abundant and non-toxic metals to replace precious metal catalysts. acs.org The exploration of new chiral ligands is also crucial for improving the enantioselectivity and efficiency of catalytic reactions. nih.gov For instance, chiral salen-Mo complexes have shown promise in catalytic asymmetric deoxygenative cyclopropanation reactions. nih.gov The development of a catalyst system for the hydrostannation of alkynes using a diruthenium complex activated by household fluorescent light demonstrates the potential for innovative and milder catalytic processes. nih.gov

| Catalyst Type | Example | Application | Reference |

| Organocatalyst | Cinchona alkaloid-derived amine-thiourea | Asymmetric Diels-Alder reaction of cyclopentenediones | nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Cascade asymmetric desymmetrization of cyclopentenediones | researchgate.net |

| Metal Complex | Chiral Salen-Mo Complex | Catalytic asymmetric deoxygenative cyclopropanation | nih.gov |

| Metal Complex | Rhodium-catalyzed C-C/C-H activation | Synthesis of polysubstituted tetrahydronaphthalene cores | nih.gov |

| Biocatalyst | CrS enoate reductase | Chemoenzymatic synthesis of (3R)-3-(hydroxymethyl) cyclopentanone (B42830) | nih.gov |

Interdisciplinary Approaches in Chiral Pool Expansion

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex molecules. wikipedia.org Expanding this pool is a key goal for synthetic chemists, and interdisciplinary approaches are proving to be highly effective in this endeavor.

Chemoenzymatic synthesis, which combines the best of both chemical and enzymatic catalysis, is a powerful strategy for expanding the chiral pool. illinois.edunih.gov This approach allows for the creation of novel chiral building blocks that are not readily accessible through traditional methods. nih.gov For example, a chemoenzymatic strategy has been employed to synthesize asymmetrically branched N-glycans, which are important biomolecules. nih.gov The synthesis of (1R,3R)-3-hydroxycyclopentanemethanol through a chemoenzymatic route further illustrates the power of this integrated approach. nih.gov

The integration of biocatalysis with other fields, such as metabolic engineering and synthetic biology, is also opening up new avenues for chiral pool expansion. By engineering metabolic pathways in microorganisms, it is possible to produce specific chiral intermediates in a sustainable and cost-effective manner. mdpi.com This approach has the potential to provide a continuous and reliable source of (R)-3-hydroxycyclopentanone and other valuable chiral building blocks. The use of the chiral pool is exemplified in the synthesis of complex natural products like the anticancer drug paclitaxel (B517696) and epothilone. wikipedia.org

Q & A

Q. What are the primary synthetic routes for producing (R)-3-hydroxycyclopentanone in laboratory settings?

(R)-3-Hydroxycyclopentanone can be synthesized via catalytic hydrogenation of biomass-derived furfural using asymmetric catalysts to achieve enantioselectivity. Thermochemical methods, such as pyrolysis of lignocellulosic biomass, yield cyclopentanone derivatives, which can be further functionalized via hydroxylation. Biochemical routes, guided by retrosynthetic analysis, may employ engineered enzymes or microbial pathways to introduce stereochemical control .

Q. What analytical techniques are recommended for confirming the enantiomeric purity and structural integrity of (R)-3-hydroxycyclopentanone?

Chiral gas chromatography-mass spectrometry (GC-MS) with enantiomer-specific columns (e.g., cyclodextrin-based phases) can resolve (R) and (S) isomers. Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents (e.g., europium complexes) provides additional stereochemical confirmation. Polarimetry and X-ray crystallography are critical for absolute configuration determination .

Q. What safety protocols are essential when handling (R)-3-hydroxycyclopentanone in laboratory environments?

Use flame-resistant, anti-static lab coats and nitrile gloves (tested to EN 374 standards). Store in airtight containers in ventilated, cool areas (<25°C) to minimize peroxide formation. Conduct risk assessments for respiratory protection (e.g., NIOSH-approved air-purifying respirators with ABEK cartridges) and ensure spill containment protocols are in place .

Advanced Research Questions

Q. How can kinetic modeling elucidate the oxidation pathways of (R)-3-hydroxycyclopentanone under high-temperature conditions?

Develop a kinetic model using shock tube and rapid compression machine (RCM) data to simulate ignition delays and intermediate species formation. Validate with speciation profiles from jet-stirred reactors or flow reactors. Focus on quantifying hydroxyl (OH) radical interactions, as cyclopentanone derivatives exhibit Arrhenius-dependent reactivity, with rate coefficients influenced by ring strain and substituent effects .

Q. What challenges arise in utilizing (R)-3-hydroxycyclopentanone in fuel blends, and how can compatibility issues be mitigated?

(R)-3-Hydroxycyclopentanone may induce elastomer swelling (e.g., fluorocarbon, neoprene) due to Hansen solubility parameter mismatches. Mitigation strategies include:

- Pre-screening blends via Hansen compatibility tests.

- Limiting blend concentrations (<10% v/v) to reduce volume swell.

- Incorporating stabilizers (e.g., antioxidants) to address oxidative degradation observed in ASTM D525 testing .

Q. How do thermodynamic properties of (R)-3-hydroxycyclopentanone influence its reactivity in organic synthesis?

Measure enthalpy of formation (ΔfH°) via bomb calorimetry and compare with computational methods (e.g., G4 quantum chemistry). Evaluate keto-enol tautomerization equilibria using UV-Vis spectroscopy under varying pH conditions. Thermogravimetric analysis (TGA) can assess thermal stability, critical for optimizing reaction temperatures in catalytic processes .

Q. How can researchers resolve contradictions in reported reaction rates for (R)-3-hydroxycyclopentanone across different studies?

Conduct controlled experiments using standardized conditions (e.g., OH radical concentrations, temperature ranges). Apply sensitivity analysis to kinetic models to identify key reaction pathways contributing to discrepancies. Cross-validate results with high-level ab initio calculations (e.g., CCSD(T)/CBS) to refine activation energy estimates .

Methodological Notes

- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook thermochemistry datasets and peer-reviewed spectral libraries to ensure reproducibility .

- Stereochemical Analysis : Combine multiple techniques (e.g., chiral HPLC, vibrational circular dichroism) to minimize false positives in enantiomeric excess measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.